![molecular formula C19H20F2N2O2 B5117414 1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, commonly known as DF-MP, is a compound that belongs to the class of piperazine derivatives. DF-MP has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
DF-MP has shown potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted on rats, DF-MP was found to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has also been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Wirkmechanismus
The exact mechanism of action of DF-MP is not well understood. However, it is believed that DF-MP modulates the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has been shown to block the dopamine D2 receptor, which is responsible for the antipsychotic effects of DF-MP. DF-MP also modulates the levels of the GABA receptor, which is responsible for the anxiolytic and antidepressant effects of DF-MP.
Biochemical and Physiological Effects
DF-MP has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has also been shown to have antipsychotic, anxiolytic, and antidepressant effects. DF-MP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MP has several advantages for lab experiments. It is easy to synthesize, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. DF-MP has also been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
However, there are also limitations to using DF-MP in lab experiments. The exact mechanism of action of DF-MP is not well understood, which makes it difficult to design experiments to study its effects. DF-MP also has limited solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on DF-MP. One area of research could be to further investigate the mechanism of action of DF-MP. This could involve designing experiments to study the effects of DF-MP on specific neurotransmitter systems in the brain.
Another area of research could be to investigate the potential therapeutic applications of DF-MP in other diseases such as Alzheimer's disease and Parkinson's disease. DF-MP has been shown to have neuroprotective effects in animal models of these diseases, making it a promising candidate for further research.
Conclusion
In conclusion, DF-MP is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases. DF-MP has been shown to have antipsychotic, anxiolytic, and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has several advantages for lab experiments, including easy synthesis and good tolerability in animal studies. However, there are also limitations to using DF-MP in lab experiments, including the limited solubility in water and the unclear mechanism of action. Future research on DF-MP could focus on investigating its mechanism of action and potential therapeutic applications in other diseases.
Synthesemethoden
DF-MP can be synthesized by the reaction of 1-(2,4-difluorophenoxy)acetyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(20)12-16(18)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUULDKULAVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
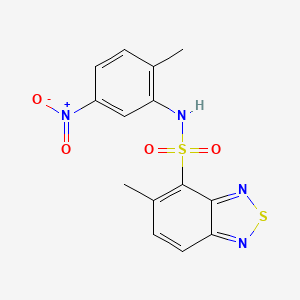
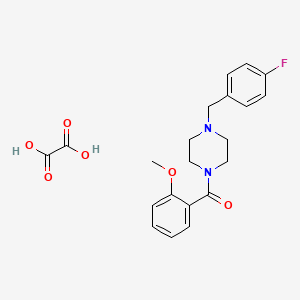
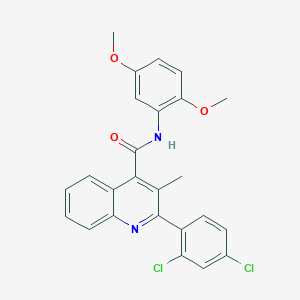
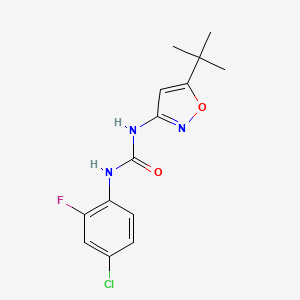
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
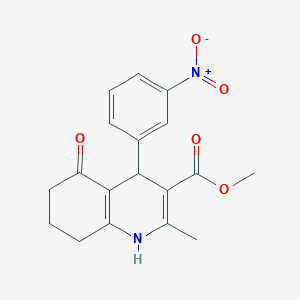
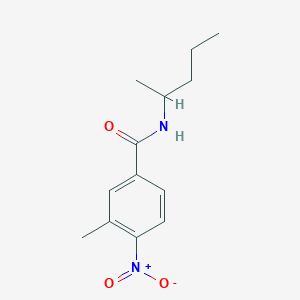
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)